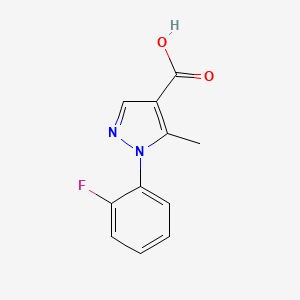

1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Description

1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 618092-40-3) is a fluorinated pyrazole derivative with the molecular formula C₁₁H₉FN₂O₂ and a molecular weight of 220.19 g/mol . Its structure consists of a pyrazole ring substituted with a methyl group at position 5, a carboxylic acid group at position 4, and a 2-fluorophenyl moiety at position 1. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, influencing solubility, acidity, and intermolecular interactions. This compound is listed in supplier catalogs (e.g., CymitQuimica) but is marked as discontinued, limiting its current availability .

Properties

IUPAC Name |

1-(2-fluorophenyl)-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-7-8(11(15)16)6-13-14(7)10-5-3-2-4-9(10)12/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJKYRZKHBKWDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408838 | |

| Record name | 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618092-40-3 | |

| Record name | 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Intermediates

The synthesis begins with the preparation of intermediates, such as fluorinated acetyl derivatives or unsaturated esters. These intermediates are crucial for subsequent cyclization.

-

- Low-temperature reactions (e.g., -30°C to -20°C) are often employed to control regioselectivity and minimize by-products.

- Organic solvents such as dichloromethane or toluene are used to dissolve reactants and facilitate reactions.

Cyclization Reaction

Cyclization is performed using hydrazine derivatives (e.g., methylhydrazine) to form the pyrazole ring.

Functional Group Transformation

The carboxylic acid group is introduced through hydrolysis or oxidation steps.

Example Reaction Pathway

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| 1 | Alpha, beta-unsaturated ester + difluoroacetyl halide; organic solvent; low temperature | Alpha-difluoroacetyl intermediate | Intermediate for cyclization |

| 2 | Intermediate + methylhydrazine; weak base; aqueous-organic system | Pyrazole derivative | Cyclization step |

| 3 | Acidification using CO₂; recrystallization from ethanol/methanol | Final product: 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | High-purity product |

Challenges and Improvements

Regioselectivity

Ensuring regioselective formation of the desired pyrazole isomer can be challenging. Weak bases and controlled temperatures help reduce unwanted isomers.

Yield Optimization

Yields can vary depending on reaction conditions:

Environmental Considerations

Using carbon dioxide for acidification reduces environmental impact compared to strong acids like HCl or H₂SO₄.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole ketones, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in the development of anti-inflammatory and analgesic drugs. The presence of the fluorine atom enhances metabolic stability and bioavailability, making it a crucial component in drug design .

Case Studies

- Anti-inflammatory Agents : Research has demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties. For instance, studies have shown that modifications to this pyrazole framework can lead to compounds with improved efficacy against inflammatory diseases .

- Analgesics : The compound has been utilized in the development of novel analgesics that target specific pain pathways, demonstrating significant pain relief in preclinical models .

Agricultural Chemistry

Pesticide and Herbicide Formulations

In agricultural chemistry, this compound is employed in formulating agrochemicals. Its unique chemical structure allows it to function effectively as a pesticide or herbicide, contributing to enhanced crop protection and agricultural productivity .

Field Studies

- Crop Protection Trials : Field trials have indicated that formulations containing this compound significantly reduce pest populations while being safe for non-target species. This dual action not only protects crops but also promotes sustainable agricultural practices .

- Herbicidal Activity : Studies have highlighted its effectiveness against a range of weeds, showcasing its potential as a selective herbicide that minimizes damage to desirable crops .

Biochemical Research

Understanding Biological Pathways

Researchers utilize this compound to investigate its effects on various biological pathways. Its ability to modulate enzyme activity makes it a valuable tool in studying disease mechanisms and identifying potential therapeutic targets .

Research Highlights

- Disease Mechanism Studies : Investigations into its interaction with specific enzymes have provided insights into metabolic disorders, suggesting pathways for new treatments .

- Therapeutic Target Identification : The compound has been instrumental in identifying new therapeutic targets for diseases such as cancer and diabetes, demonstrating its broad applicability in biomedical research .

Material Science

Advanced Materials Development

In material science, this compound is explored for its properties in creating advanced materials such as polymers and coatings. Its chemical stability and reactivity allow for the development of materials with enhanced durability and resistance to environmental factors .

Applications in Coatings

- Polymer Synthesis : The compound serves as a precursor for synthesizing fluorinated polymers that exhibit superior properties like water repellency and UV resistance, making them ideal for various industrial applications .

- Coating Technologies : Research has shown that coatings derived from this compound can significantly extend the lifespan of materials exposed to harsh environmental conditions, highlighting its potential in protective applications .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical | Intermediate for anti-inflammatory and analgesic drugs | Enhanced efficacy and metabolic stability; significant pain relief observed in preclinical models |

| Agricultural Chemistry | Formulation of pesticides and herbicides | Effective pest control; selective herbicide properties demonstrated in field trials |

| Biochemical Research | Modulation of biological pathways; identification of therapeutic targets | Insights into metabolic disorders; identification of new targets for cancer and diabetes treatment |

| Material Science | Development of advanced materials including polymers and coatings | Improved durability and resistance; potential applications in protective coatings |

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can be contextualized by comparing it to analogous pyrazole-carboxylic acids with variations in substituents, aromatic substitution patterns, and heterocyclic modifications. Below is a detailed analysis supported by empirical data:

Substituent Variations on the Aromatic Ring

Modifications to the Pyrazole Core

Key Observations

Methoxy groups (e.g., 4-methoxyphenyl derivative) improve solubility but reduce electrophilicity .

Structural Complexity :

- Compounds with additional heterocycles (e.g., pyrrole in ) exhibit higher molecular weights and altered binding profiles .

- Sulfone-containing derivatives (–14) demonstrate enhanced stability due to strong electron-withdrawing effects .

Physicochemical Properties :

- Melting points correlate with substituent polarity; the 4-methoxyphenyl analog melts at 212–213°C, while the tert-butyl derivative (182.22 g/mol) likely has lower thermal stability .

Notes

- Biological Data Limitations : While structural and physicochemical comparisons are robust, biological activity data (e.g., binding affinity, toxicity) for these compounds are absent in the provided evidence.

- Synthetic Utility : The pyrazole-carboxylic acid scaffold is versatile in medicinal chemistry, serving as a precursor for amide or ester derivatives .

- Availability : The target compound’s discontinued status () may necessitate synthetic customization for research applications.

Biological Activity

1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article discusses its biological properties, applications, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 220.20 g/mol

- CAS Number : 618092-40-3

- SMILES : CC1=C(C=NN1C2=CC=CC=C2F)C(=O)O

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in developing anti-inflammatory and analgesic drugs. Its structural properties allow it to interact effectively with biological targets, making it a candidate for further drug development.

Agricultural Chemistry

The compound is utilized in formulating agrochemicals, enhancing crop protection by acting as a pesticide or herbicide. This application is crucial for improving agricultural productivity and ensuring food security.

Biochemical Research

In biochemical studies, this compound is employed to investigate its effects on various biological pathways. It aids in understanding disease mechanisms and identifying potential therapeutic targets, particularly in cancer research.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research has shown that derivatives of pyrazole compounds exhibit cytotoxic effects against several cancer cell lines:

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |

| This compound | HeLa (Cervical Cancer) | 2.41 | Caspase activation |

These findings suggest that the compound can induce apoptosis in cancer cells through mechanisms involving p53 expression and caspase activation, making it a promising candidate for further development as an anticancer agent .

Dual Inhibitory Activity

A recent study highlighted the dual inhibitory activity of pyrazole derivatives against InhA (an enzyme involved in fatty acid synthesis in bacteria) and VEGFR (vascular endothelial growth factor receptor), showing significant promise as antitubercular agents with MIC values as low as 6.25 µg/mL . This dual activity underscores the versatility of the compound in targeting multiple pathways relevant to disease treatment.

Q & A

Q. What is the standard synthetic route for 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and 2-fluorophenylhydrazine to form the ester intermediate, followed by basic hydrolysis (e.g., NaOH/EtOH) to yield the carboxylic acid derivative . Key parameters for optimization include:

- Temperature : Cyclocondensation at 80–100°C to ensure complete ring formation.

- Catalyst : Use of DMF-DMA as a formylating agent to promote cyclization .

- Hydrolysis : Adjusting NaOH concentration (2–4 M) and reaction time (4–6 hours) to maximize yield.

Table 1 : Example Reaction Conditions

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, DMF-DMA, 2-fluorophenylhydrazine | 90 | 8 | ~75 (ester intermediate) |

| Hydrolysis | NaOH/EtOH | Reflux | 5 | ~85 |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, C-F stretch at ~1200 cm⁻¹) .

- NMR : ¹H NMR confirms substituent positions (e.g., methyl group at δ ~2.3 ppm, aromatic protons from 2-fluorophenyl at δ 7.1–7.8 ppm) .

- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between pyrazole and fluorophenyl rings, typically ~15–25°) .

Table 2 : Key Crystallographic Data (Hypothetical)

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Bond Length (C=O) | 1.21 Å |

| Dihedral Angle (Pyrazole-Fluorophenyl) | 18.5° |

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G(d,p) basis set) model:

- Electrostatic Potential : Fluorine’s electron-withdrawing effect lowers electron density on the pyrazole ring, enhancing electrophilic substitution reactivity at the 3-position .

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5–5.0 eV) correlate with stability and charge-transfer interactions .

- Validation : Compare computed IR/NMR spectra with experimental data to refine computational models (e.g., RMSD < 0.02 Å for bond lengths) .

Q. How does the 2-fluorophenyl substituent influence molecular interactions compared to other aryl groups (e.g., 4-chlorophenyl)?

- Methodological Answer :

- Steric Effects : Fluorine’s smaller size (vs. Cl) reduces steric hindrance, allowing tighter packing in crystal lattices (e.g., shorter π-π stacking distances: ~3.5 Å vs. ~3.8 Å for chlorophenyl analogs) .

- Electronic Effects : Fluorine’s inductive effect increases acidity of the carboxylic acid (pKa ~2.8 vs. ~3.2 for non-fluorinated analogs), impacting solubility and salt formation .

Table 3 : Comparative Substituent Effects

| Substituent | pKa (Carboxylic Acid) | π-π Stacking Distance (Å) |

|---|---|---|

| 2-Fluorophenyl | 2.8 | 3.5 |

| 4-Chlorophenyl | 3.1 | 3.8 |

Q. How can researchers resolve discrepancies between experimental and theoretical spectroscopic data?

- Methodological Answer :

- Systematic Error Analysis : Check for solvent effects in NMR (e.g., DMSO-d₆ vs. CDCl₃ shifts) and baseline artifacts in FTIR .

- DFT Refinement : Adjust basis sets (e.g., 6-311++G(d,p)) or include solvation models (e.g., PCM) to better match experimental ¹³C NMR chemical shifts .

- Crystallographic Validation : Use single-crystal XRD to confirm bond lengths/angles, then recalibrate computational parameters .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.